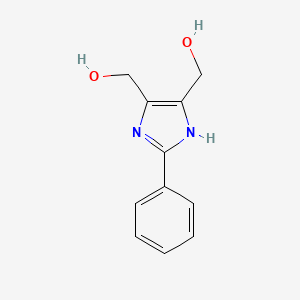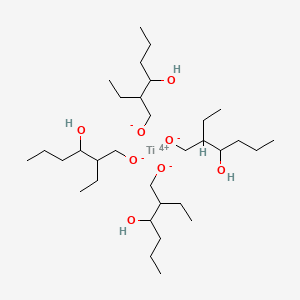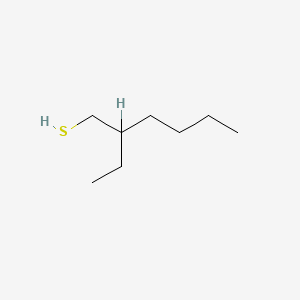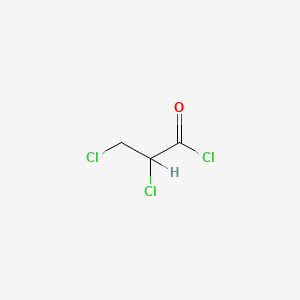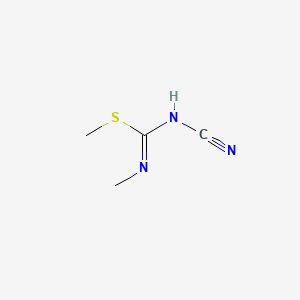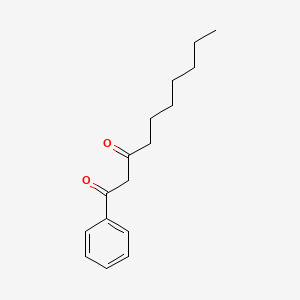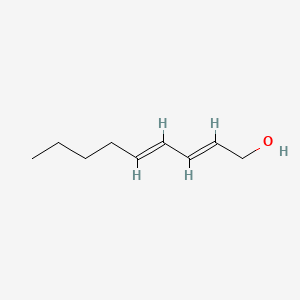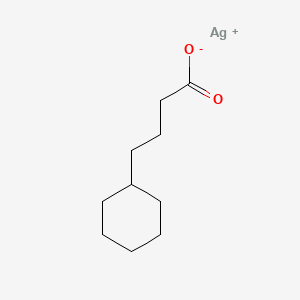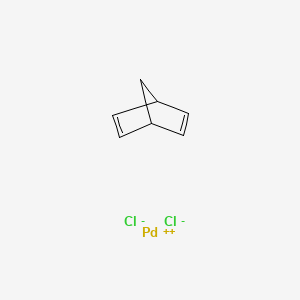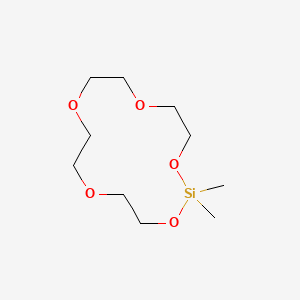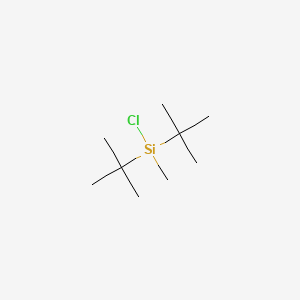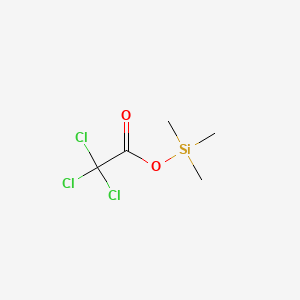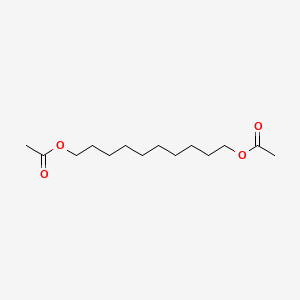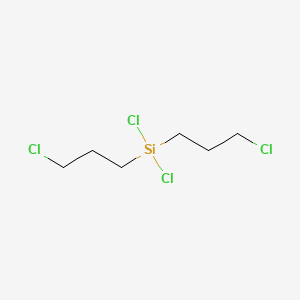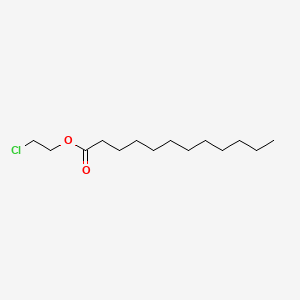
2-氯乙基月桂酸酯
描述
2-Chloroethyl laurate is a chemical compound with the molecular formula C14H27ClO2 . It is also known as Lauric Acid 2-Chloroethyl Ester .
Molecular Structure Analysis
The molecular structure of 2-Chloroethyl laurate consists of 14 carbon atoms, 27 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The average mass is 262.816 Da and the monoisotopic mass is 262.169952 Da .Physical And Chemical Properties Analysis
2-Chloroethyl laurate is a liquid at 20 degrees Celsius . Its molecular weight is 262.82 g/mol . More detailed physical and chemical properties could not be found in the available sources.科学研究应用
1. 制药和化妆品行业
2-氯乙基月桂酸酯在制药和化妆品行业中有应用。一项研究聚焦于通过酯交换制备和表征月桂酸纤维素酯,突出其在制药配方中的潜力,可能也适用于化妆品应用,因为它具有改善的热稳定性和疏水性能(Wen et al., 2017)。
2. 食品行业
该化合物作为食品添加剂的潜力已被探索。研究了一种衍生物——亚油酰月桂酸酯的界面特性和抗氧化活性,表明其可作为多功能食品添加剂,特别是在增强食品产品稳定性方面(Park et al., 2017)。
3. 农业和畜牧业
在农业和畜牧业领域,研究调查了月桂酸钠对奶牛瘤胃发酵和营养消化的影响。这突显了它在提高动物饲料效率和整体健康方面的潜力(Hristov et al., 2004)。
4. 生物技术
2-氯乙基月桂酸酯已在生物技术应用中使用,特别是在生物活性化合物的合成中。一个例子是从过剩活性污泥中生产聚(3-羟基丁酸-3-羟基己酸)的生产,其中月桂酸钠被用作唯一的碳基底(Shen et al., 2015)。
5. 环境科学
2-氯乙基月桂酸酯在环境科学中的应用在研究中显而易见,探索了在无溶剂系统中利用Lipozyme IM-77最佳形成己基月桂酸酯,这对于开发环境友好的化学过程可能具有重要意义(Chang et al., 2006)。
6. 化工行业
在化工行业中,该化合物用于合成沥青乳化剂,如从月桂酸合成的一种新型甜菜碱型沥青乳化剂的研究所示(Shi et al., 2015)。
安全和危害
属性
IUPAC Name |
2-chloroethyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRUSMUBWUQYRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215227 | |
| Record name | Dodecanoic acid, 2-chloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl laurate | |
CAS RN |
64919-15-9 | |
| Record name | 2-Chloroethyl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064919159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64919-15-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanoic acid, 2-chloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROETHYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2R15Z9J9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



